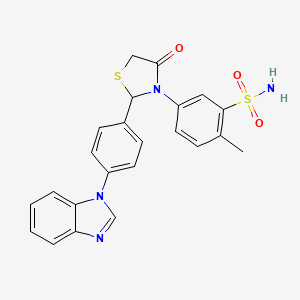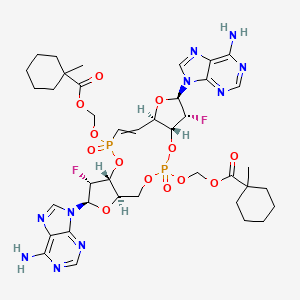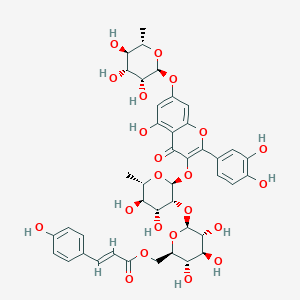
Sarmenoside II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarmenoside II is a flavonol glycoside, a type of compound known for its bioactive properties. It has demonstrated significant inhibitory activity on lipid accumulation, particularly in HepG2 cells, where it reduces albumin-oleate-induced lipid accumulation by approximately 30% at a concentration of 100 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarmenoside II involves the extraction and isolation from the whole plant of Sedum sarmentosum, a member of the Crassulaceae family . The process includes several steps of chemical and physicochemical analysis to elucidate its structure. The detailed synthetic route and reaction conditions are typically proprietary and specific to research institutions or industrial manufacturers.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Sedum sarmentosum, followed by purification processes such as chromatography. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Sarmenoside II undergoes various chemical reactions, including:
Oxidation: This reaction can alter the flavonol structure, potentially enhancing or diminishing its bioactivity.
Reduction: This reaction can modify the glycosidic bonds, affecting the compound’s solubility and bioavailability.
Substitution: This reaction can introduce different functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized flavonol derivatives, while reduction may yield different glycoside forms.
Scientific Research Applications
Sarmenoside II has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of flavonol glycosides.
Biology: It is used to investigate its effects on lipid metabolism and its potential as a therapeutic agent for metabolic disorders.
Industry: It can be used in the development of nutraceuticals and functional foods aimed at reducing lipid accumulation.
Mechanism of Action
Sarmenoside II exerts its effects by inhibiting lipid accumulation in cells. It targets specific pathways involved in lipid metabolism, reducing the uptake and storage of lipids in cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Sarmenoside I
- Sarmenoside III
- Sarmenoside IV
Uniqueness
Sarmenoside II is unique among its analogs due to its specific inhibitory activity on lipid accumulation. While other sarmenosides also exhibit bioactive properties, this compound has shown a distinct ability to reduce lipid accumulation in HepG2 cells by approximately 30% at a concentration of 100 micromolar .
Properties
Molecular Formula |
C42H46O22 |
|---|---|
Molecular Weight |
902.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O22/c1-15-28(48)32(52)35(55)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-6-9-21(44)22(45)11-18)38(31(27)51)63-42-39(34(54)29(49)16(2)59-42)64-41-36(56)33(53)30(50)25(62-41)14-57-26(47)10-5-17-3-7-19(43)8-4-17/h3-13,15-16,25,28-30,32-36,39-46,48-50,52-56H,14H2,1-2H3/b10-5+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1 |
InChI Key |
QQEHQKHTNVQKRA-YIMCHTOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


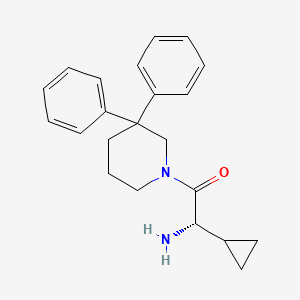

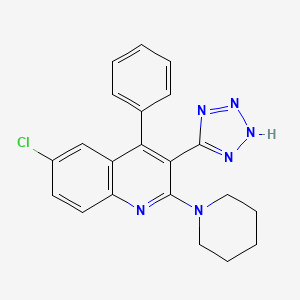

![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
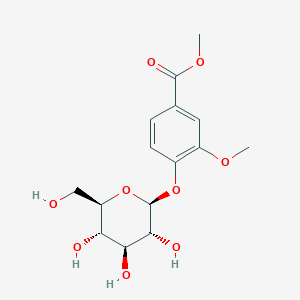
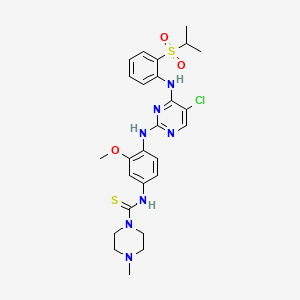
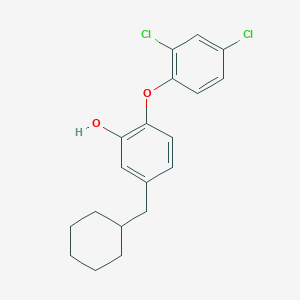
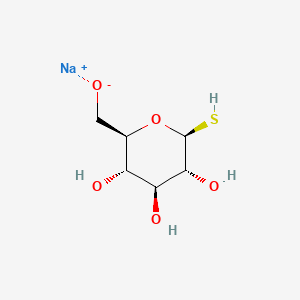
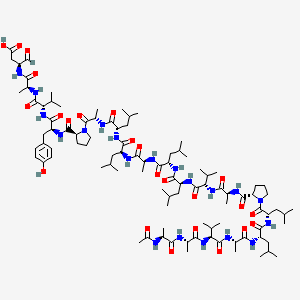
![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
